2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes both methoxyphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate typically involves multi-step organic reactions. One common method involves the esterification of 2-(3-methoxyphenyl)-2-oxoacetic acid with 4-[(4-fluorophenyl)carbamoyl]butanoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(4-fluorophenyl)carbamoyl]butanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Similar in structure but with a furochromen moiety.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Contains a methoxyphenyl group but differs in the rest of the structure
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-fluorophenyl)carbamoyl]butanoate is unique due to the presence of both methoxy and fluorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H20FNO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H20FNO5/c1-26-17-5-2-4-14(12-17)18(23)13-27-20(25)7-3-6-19(24)22-16-10-8-15(21)9-11-16/h2,4-5,8-12H,3,6-7,13H2,1H3,(H,22,24) |
InChI Key |
JJDATBHAAPBKQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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